(-)-Vasicinone (CAS 486-64-6) is a high-value quinazoline alkaloid and the stable, oxidized derivative of vasicine. Characterized by a bicyclic pyrrolo[2,1-b]quinazoline framework, it is the naturally occurring, biologically active L-enantiomer isolated from Adhatoda vasica. In industrial and laboratory settings, it is primarily procured as a high-purity crystalline solid that is soluble in organic solvents such as DMSO and chloroform (up to 20 mg/mL) but sparingly soluble in aqueous buffers . Unlike its precursor vasicine, which is prone to rapid photochemical degradation, (-)-vasicinone exhibits excellent long-term stability (≥4 years at -20°C), making it a critical reference standard for chromatographic quantification and a reliable baseline compound for respiratory pharmacology and stereoselective synthesis .
Procurement substitution of (-)-vasicinone with its direct precursor, vasicine, or with racemic (±)-vasicinone introduces severe reproducibility and off-target risks. Vasicine is chemically unstable under ambient light and oxygen, spontaneously auto-oxidizing into vasicinone, which compromises dose-response accuracy in longitudinal studies [1]. Biologically, vasicine possesses potent oxytocic, abortifacient, and cardiac-depressant properties that confound targeted respiratory assays [2]. Furthermore, substituting the specific (-)-enantiomer with racemic (±)-vasicinone nullifies key cardiovascular and bronchodilatory interactions, as the stereospecific (3S) configuration is strictly required to elicit the targeted smooth muscle relaxation without the antagonistic effects introduced by the (+)-isomer [3]. For precise formulation and assay integrity, procuring the exact (-)-enantiomer is non-negotiable.
In comparative in vivo guinea pig models of asthma, (-)-vasicinone demonstrates significantly higher bronchodilatory potency than both its precursor and standard clinical benchmarks. At a dose of 45 mg/kg, vasicinone prolonged the pre-convulsive time by 57.21%. In contrast, the clinical standard aminophylline achieved only a 46.98% prolongation, and the precursor vasicine achieved just 28.59% [1]. This establishes (-)-vasicinone as a highly potent, non-opioid benchmark for evaluating novel antitussive and bronchodilatory formulations.
| Evidence Dimension | Prolongation of pre-convulsive time in asthma models |
| Target Compound Data | 57.21% prolongation (at 45 mg/kg) |
| Comparator Or Baseline | Aminophylline (46.98%) and Vasicine (28.59%) |
| Quantified Difference | Vasicinone outperformed aminophylline by 1.2x and vasicine by 2.0x |
| Conditions | In vivo guinea pig model, 45 mg/kg dosage |
Provides buyers with a highly active, non-opioid positive control that outperforms standard aminophylline in respiratory drug screening.
A critical differentiator in selecting (-)-vasicinone over vasicine is the elimination of severe reproductive toxicity. Vasicine exhibits potent oxytocic and abortifacient actions, demonstrating a 100% abortive effect in rat models at 175 mg/kg [1]. (-)-Vasicinone, as the oxidized derivative, is structurally devoid of these potent uterine-stimulating properties, isolating the therapeutic action to the respiratory tract [2]. This functional divergence makes (-)-vasicinone the required compound for respiratory and anti-inflammatory research where reproductive off-target effects must be minimized.
| Evidence Dimension | Oxytocic and abortifacient activity |
| Target Compound Data | Negligible uterine stimulation |
| Comparator Or Baseline | Vasicine (100% abortive effect at 175 mg/kg) |
| Quantified Difference | Complete elimination of severe abortifacient toxicity present in the precursor |
| Conditions | In vivo rat models (10 days post-insemination) |
Ensures that preclinical respiratory data is not confounded by severe reproductive or smooth-muscle off-target toxicity inherent to the precursor.
The stereochemical purity of (-)-vasicinone is essential for reproducible cardiovascular and smooth muscle responses. While the racemic mixture (±)-vasicinone shows no measurable effect on isolated heart muscle, the specific L-form ((-)-vasicinone) acts as a mild cardiac stimulant, which successfully counteracts the severe cardiac-depressant effects of other alkaloids when used in combination therapies [1]. Utilizing the racemic mixture or the (+)-isomer results in nullified or unpredictable cardiovascular interactions, proving that procurement of the >98% pure (-)-enantiomer is strictly necessary for assay reproducibility [2].
| Evidence Dimension | Cardiac muscle stimulation and interaction |
| Target Compound Data | (-)-Vasicinone: Mild cardiac stimulant |
| Comparator Or Baseline | (±)-Vasicinone: No effect (nullified activity) |
| Quantified Difference | Complete loss of cardiovascular interaction in the racemic baseline |
| Conditions | Isolated heart muscle models |
Prevents false-negative results in smooth muscle and cardiovascular assays caused by the antagonistic effects of the (+)-isomer in racemic mixtures.
For quality control and analytical quantification of herbal extracts, (-)-vasicinone provides superior baseline stability compared to vasicine. Vasicine undergoes rapid photochemical oxidation when exposed to ambient light and oxygen, converting into vasicinone and skewing quantitative results [1]. Conversely, (-)-vasicinone is the stable oxidized end-product, maintaining ≥98% purity for over 4 years when stored at -20°C. This exceptional stability makes (-)-vasicinone the preferred reference standard for High-Performance Capillary Electrophoresis (HPCE) and HPLC methodologies [1].
| Evidence Dimension | Photochemical and shelf-life stability |
| Target Compound Data | ≥98% stability over 4 years |
| Comparator Or Baseline | Vasicine (rapid photochemical degradation to vasicinone) |
| Quantified Difference | Elimination of auto-oxidation degradation pathways during storage and analysis |
| Conditions | Ambient handling and long-term storage (-20°C) |
Guarantees reliable, drift-free calibration curves for industrial quality control and analytical chromatography.
Due to its superior photochemical stability compared to its precursor vasicine, (-)-vasicinone is the preferred analytical standard for HPLC and HPCE quantification of Adhatoda vasica extracts and polyherbal formulations. It ensures drift-free calibration curves in industrial quality control [1].
Given its quantified superiority over aminophylline in prolonging pre-convulsive time (57.21% vs 46.98%), (-)-vasicinone serves as a highly effective, non-opioid positive control in the development and screening of novel bronchodilators and antitussive agents [2].
Because it is devoid of the severe oxytocic and abortifacient toxicities associated with vasicine, (-)-vasicinone is the optimal quinazoline alkaloid for isolated respiratory pharmacological studies, allowing researchers to evaluate smooth muscle relaxation without confounding reproductive or severe cardiac-depressant variables [3].
As a pure L-enantiomer, (-)-vasicinone is utilized as a chiral starting material or benchmark target in advanced synthetic methodologies, such as intramolecular aza-Wittig reactions and asymmetric oxidations, for developing next-generation quinazoline derivatives [4].
Irritant